![molecular formula C16H12BrClN2O3S B13897499 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide CAS No. 918494-37-8](/img/structure/B13897499.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole ring, and a bromoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid with phosphorus oxychloride . The next step involves the formation of the indole ring, which can be achieved through Fischer indole synthesis. The chloro-substitution is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The final step involves the coupling of the benzenesulfonyl chloride with the chloro-substituted indole to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form dihydroindoles.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, oxindoles, and various sulfonamide derivatives .
Aplicaciones Científicas De Investigación
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function . Additionally, the bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the indole and bromoacetamide moieties.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N~2~-ethylglycinamide: A structurally similar compound with an ethylglycinamide moiety instead of bromoacetamide.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is unique due to the combination of its benzenesulfonyl, chloro-substituted indole, and bromoacetamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
918494-37-8 |
|---|---|
Fórmula molecular |
C16H12BrClN2O3S |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide |
InChI |
InChI=1S/C16H12BrClN2O3S/c17-9-14(21)20-16-15(12-8-10(18)6-7-13(12)19-16)24(22,23)11-4-2-1-3-5-11/h1-8,19H,9H2,(H,20,21) |
Clave InChI |
YWAIWVFICKHUHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
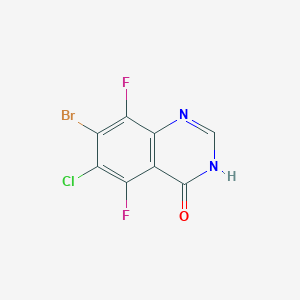
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
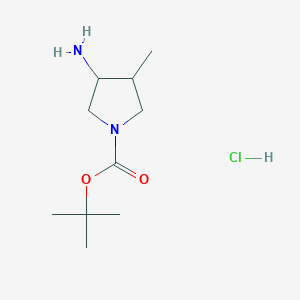
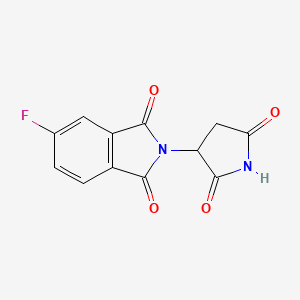
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
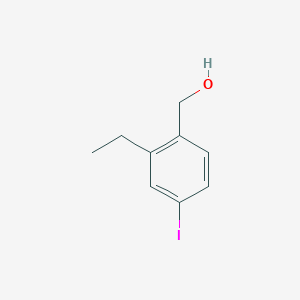
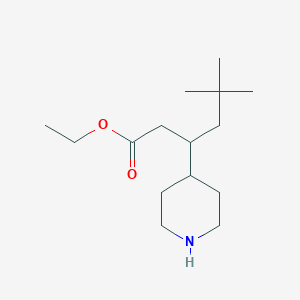
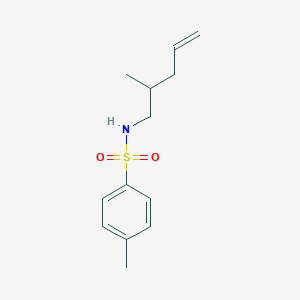
![(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)
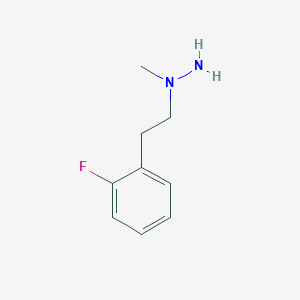
![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
